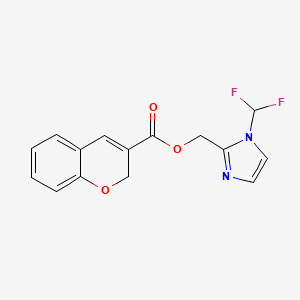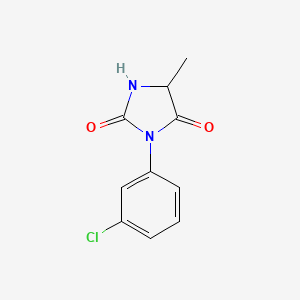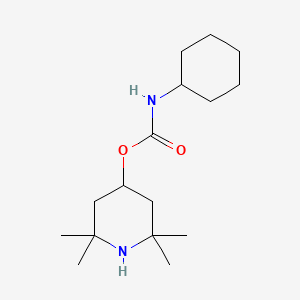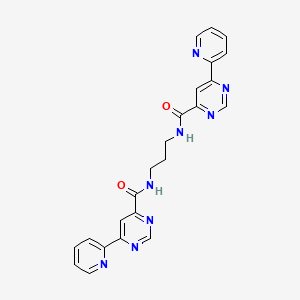
N,N'-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) is a complex organic compound that features a unique structure combining pyridine and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) typically involves the reaction of pyridine and pyrimidine derivatives under controlled conditions. One common method involves the use of a condensation reaction between 6-(pyridin-2-yl)pyrimidine-4-carboxylic acid and propane-1,3-diamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction and recrystallization are common techniques used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N’-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which N,N’-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter biochemical pathways. The pyridine and pyrimidine rings play a crucial role in these interactions, providing multiple binding sites for coordination with metal ions or other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-pyridyl)propane: A similar compound with two pyridine rings connected by a propane linker.
4,4’-Trimethylenedipyridine: Another related compound with a similar structure but different functional groups.
Uniqueness
N,N’-(Propane-1,3-diyl)bis(6-(pyridin-2-yl)pyrimidine-4-carboxamide) is unique due to the presence of both pyridine and pyrimidine rings, which provide a versatile framework for various chemical reactions and interactions
Eigenschaften
CAS-Nummer |
674797-87-6 |
|---|---|
Molekularformel |
C23H20N8O2 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
6-pyridin-2-yl-N-[3-[(6-pyridin-2-ylpyrimidine-4-carbonyl)amino]propyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H20N8O2/c32-22(20-12-18(28-14-30-20)16-6-1-3-8-24-16)26-10-5-11-27-23(33)21-13-19(29-15-31-21)17-7-2-4-9-25-17/h1-4,6-9,12-15H,5,10-11H2,(H,26,32)(H,27,33) |
InChI-Schlüssel |
BASAOAJYMJMAIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=NC=N2)C(=O)NCCCNC(=O)C3=NC=NC(=C3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


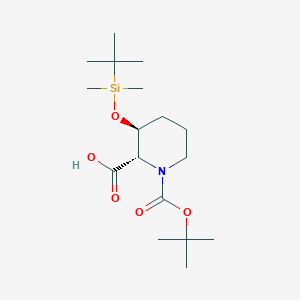
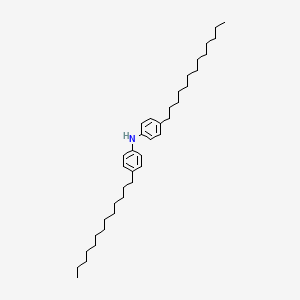
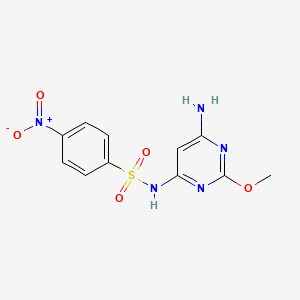
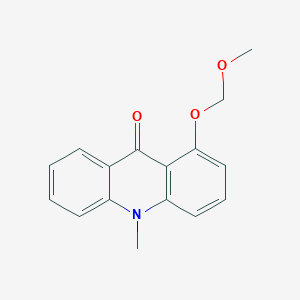
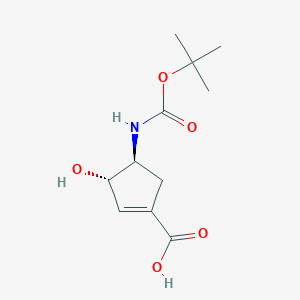
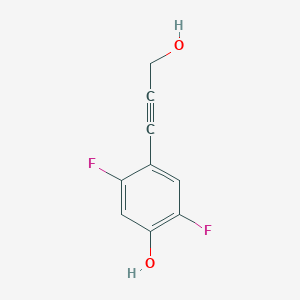
![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
